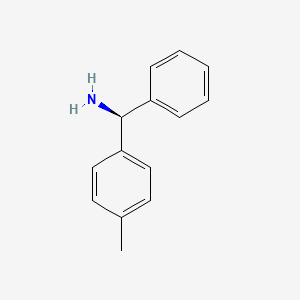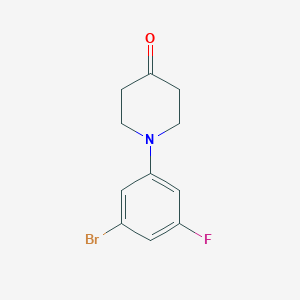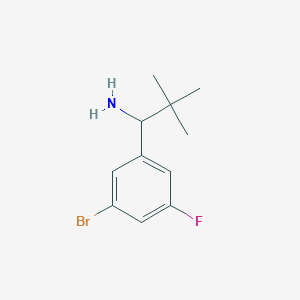
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine is a chemical compound with the molecular formula C12H15F3N2 and a molecular weight of 244.26 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a pyrrolidinyl-substituted phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidinyl group contributes to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(4-(piperidin-1-yl)phenyl)ethanamine: This compound has a piperidinyl group instead of a pyrrolidinyl group, which may result in different biological activities and binding affinities.
4-(pyrrolidin-1-yl)benzonitrile: This compound lacks the trifluoromethyl group, which may affect its lipophilicity and overall biological activity.
The unique combination of the trifluoromethyl group and the pyrrolidinyl-substituted phenyl ring in this compound makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H15F3N2 |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11(16)9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6,11H,1-2,7-8,16H2 |
Clé InChI |
YAMWGUKXWANFLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Chloro-3-methylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13040872.png)




![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13040915.png)

